molecular formula C9H13N3O5S2 B14832029 5-Cyclopropoxy-4-(methylsulfonamido)pyridine-2-sulfonamide

5-Cyclopropoxy-4-(methylsulfonamido)pyridine-2-sulfonamide

Katalognummer: B14832029
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: VQBYTTPXTKSFQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-4-(methylsulfonamido)pyridine-2-sulfonamide is a compound with the molecular formula C9H13N3O5S2 and a molecular weight of 307.35 g/mol . This compound features a pyridine ring substituted with cyclopropoxy, methylsulfonamido, and sulfonamide groups, making it a unique and versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-(methylsulfonamido)pyridine-2-sulfonamide typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the use of sulfonamide synthesis by S-N coupling, where sulfonic acids or their sodium salts react with amines under microwave irradiation to yield sulfonamides . Another approach involves the oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-4-(methylsulfonamido)pyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonamide derivatives, which can be further functionalized for specific applications.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-4-(methylsulfonamido)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making the compound effective as an antibacterial agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-(methylsulfonamido)pyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H13N3O5S2

Molekulargewicht

307.4 g/mol

IUPAC-Name

5-cyclopropyloxy-4-(methanesulfonamido)pyridine-2-sulfonamide

InChI

InChI=1S/C9H13N3O5S2/c1-18(13,14)12-7-4-9(19(10,15)16)11-5-8(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)(H2,10,15,16)

InChI-Schlüssel

VQBYTTPXTKSFQT-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=CC(=NC=C1OC2CC2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.